Cranad-28

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

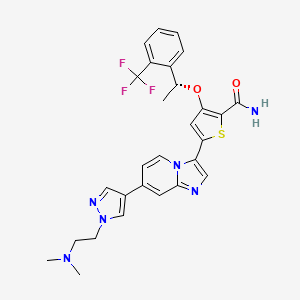

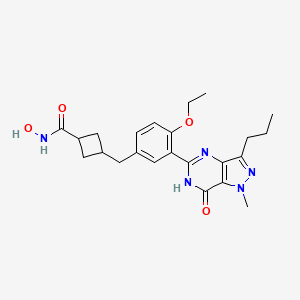

CRANAD-28 is a difluoroboron curcumin analogue . It has been demonstrated in earlier reports to successfully label amyloid beta (Aβ) plaques for imaging both ex vivo and in vivo . CRANAD-28’s imaging brightness, ability to penetrate the blood-brain barrier, and low toxicity make the compound a potentially potent imaging tool in Alzheimer’s research .

Physical And Chemical Properties Analysis

CRANAD-28 is a solid compound with an orange to red color . It has a molecular weight of 484.30 and a molecular formula of C27H23BF2N4O2 .Aplicaciones Científicas De Investigación

Visualization of Amyloid Beta Plaques

“Cranad-28”, a difluoroboron curcumin analogue, has been demonstrated to successfully label amyloid beta (Aβ) plaques for imaging both ex vivo and in vivo . This makes it a potentially potent imaging tool in Alzheimer’s research .

Imaging Brightness

The imaging brightness of “Cranad-28” is one of its significant features. This property enhances its ability to label Aβ plaques, making it a valuable tool for researchers .

Blood Brain Barrier Penetration

“Cranad-28” has the ability to penetrate the blood-brain barrier. This is crucial for any compound to be effective in neurological research, especially in the study of neurodegenerative diseases like Alzheimer’s .

Low Toxicity

“Cranad-28” exhibits low toxicity, which is a critical factor when considering its use in live imaging studies. This property increases its potential for use in long-term studies or repeated measures designs .

Aβ Plaque and Microglia Dynamics

“Cranad-28” has been used to label Aβ-plaques and microglia, providing interesting insights into Aβ plaque and microglia dynamism in Alzheimer’s disease pathology .

Spectral Signatures for Aβs

“Cranad-28” provides distinct spectral signatures for Aβs in the core and periphery of the plaques. This could be particularly useful in understanding the structure and composition of the plaques .

Mecanismo De Acción

Target of Action

Cranad-28, a difluoroboron curcumin analogue, has been demonstrated to successfully label amyloid-beta (Aβ) plaques . These plaques are protein aggregates that are primarily composed of amyloid-beta, a peptide of 36–43 amino acids. They are crucial in the pathology of Alzheimer’s disease and are often surrounded by microglia .

Mode of Action

Cranad-28 interacts with Aβ plaques, enabling their visualization both ex vivo and in vivo . The compound’s ability to penetrate the blood-brain barrier allows it to reach its targets effectively . Its low toxicity makes it a potentially potent imaging tool in Alzheimer’s research .

Biochemical Pathways

The primary biochemical pathway involved in the action of Cranad-28 is the amyloidogenic pathway, which leads to the formation of Aβ plaques. This pathway is central to the amyloid hypothesis of Alzheimer’s disease, which attributes cognitive decline and neurodegeneration to the accumulation and deposition of Aβ peptides within the brain .

Result of Action

The interaction of Cranad-28 with Aβ plaques results in the plaques’ fluorescence, allowing for their visualization . This can provide valuable insights into the number, size, and distribution of Aβ plaques in the brain, which are key factors in Alzheimer’s disease pathology .

Action Environment

The action of Cranad-28 is influenced by the biochemical environment of the brain, particularly the presence of Aβ plaques. The compound’s effectiveness as an imaging tool is dependent on its ability to penetrate the blood-brain barrier and interact with its target plaques . Environmental factors that alter the blood-brain barrier or the formation of Aβ plaques could potentially influence the action, efficacy, and stability of Cranad-28 .

Safety and Hazards

CRANAD-28 is toxic and contains a pharmaceutically active ingredient . It is very toxic if swallowed, irritating to the skin, and there is a risk of serious damage to the eyes . It is also toxic and poses a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility .

Direcciones Futuras

Propiedades

IUPAC Name |

4-[(E)-2-[(6Z)-2,2-difluoro-6-[(2E)-2-(5-methyl-1-phenylpyrazol-1-ium-4-ylidene)ethylidene]-1,3-dioxa-2-boranuidacyclohex-4-en-4-yl]ethenyl]-5-methyl-1-phenylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23BF2N4O2/c1-20-22(18-31-33(20)24-9-5-3-6-10-24)13-15-26-17-27(36-28(29,30)35-26)16-14-23-19-32-34(21(23)2)25-11-7-4-8-12-25/h3-19H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFFGVTUEQJYQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(OC(=CC(=CC=C2C=N[N+](=C2C)C3=CC=CC=C3)O1)C=CC4=C(N(N=C4)C5=CC=CC=C5)C)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]1(OC(=C/C(=C/C=C/2\C=N[N+](=C2C)C3=CC=CC=C3)/O1)/C=C/C4=C(N(N=C4)C5=CC=CC=C5)C)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23BF2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)

![(1R,9R,10S,11R,12R)-12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B606747.png)